Gold(III) oxide

Übersicht

Beschreibung

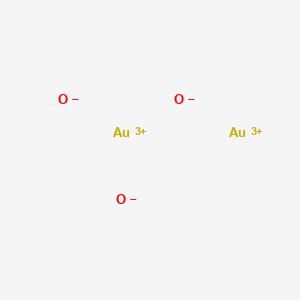

Gold(III) oxide (Au2O3) is an inorganic compound of gold and oxygen . It is a red-brown solid that decomposes at 298 °C . According to X-ray crystallography, Au2O3 features square planar gold centers with both 2- and 3-coordinated oxides .

Synthesis Analysis

Gold(III) oxide can be prepared under carefully controlled laboratory conditions. At high temperatures, gold reacts with oxygen in the air to form gold (III) oxide . A halogen-free synthesis of gold nanoparticles using gold (III) oxide has been reported .Molecular Structure Analysis

The molecular formula of Gold(III) oxide is Au2O3 . It forms a crystal structure known as a hexagonal close-packed (hcp) lattice .Chemical Reactions Analysis

Gold(III) oxide exhibits considerable reactivity. For instance, it is known to decompose upon exposure to light or heat . It has been used in the synthesis of gold nanoparticles by reduction . A transport reaction of gold occurs during the reaction of Au2O3 with CO at temperatures around 400 °C .Physical And Chemical Properties Analysis

Gold(III) oxide appears as a dark brown or black solid at room temperature . Auric oxide is amphoteric, which means it can react both as an acid and a base .Wissenschaftliche Forschungsanwendungen

Synthesis of Gold Nanoparticles

Gold(III) oxide is used in the synthesis of gold nanoparticles . A halogen-free procedure has been developed to prepare gold nanoparticles by reducing gold(III) oxide in neat oleylamine . This method provides particles with an average size below 10 nm and dispersity of tens of percent .

Catalyst in Chemical Reactions

Gold(III) oxide serves as a catalyst in various chemical reactions . It has found use in reactions such as CO, hydrocarbon, alcohol, and volatile organic compound (VOCs) oxidation, water gas shift (WGS), hydrogenation of unsaturated compounds and nitroarenes, and hydrochlorination reactions .

Precursor for Other Gold Compounds

Gold(III) oxide is mainly used as a precursor for the synthesis of other gold compounds . It is not stable and tends to decompose into gold(III) hydroxide and water .

Therapeutic Agents for Cancer Diseases

Gold(III) oxide is used in the development of gold(I) and gold(III) complexes as therapeutic agents for cancer diseases . These complexes have demonstrated significant antitumor activities . In most situations, the gold complexes exhibit anticancer activities by targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes and trigger cell death via reactive oxygen species (ROS) .

Immunogenic Cell Death Inducer

Gold complexes, including those derived from Gold(III) oxide, were recently reported to elicit biochemical hallmarks of immunogenic cell death (ICD) as an ICD inducer .

Research on Nanoscale Phenomena

Gold nanoparticles, which can be synthesized using Gold(III) oxide, are often used as a model system for studying nanoscale phenomena . Their pristine chemical and physical properties provide additional appeal for applications such as catalysis or sensing .

Wirkmechanismus

Target of Action

Gold(III) oxide, an inorganic compound of gold and oxygen, has been found to exhibit anticancer activities by primarily targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes . TrxR plays a crucial role in maintaining the redox balance within cells, and its inhibition can lead to cell death .

Mode of Action

Gold(III) oxide interacts with its targets, such as TrxR, by forming bonds with the thiol groups present in these proteins and enzymes . This interaction disrupts the normal functioning of these targets, leading to changes at the cellular level .

Biochemical Pathways

The primary biochemical pathway affected by Gold(III) oxide involves the generation of reactive oxygen species (ROS) . The disruption of TrxR activity leads to an imbalance in the redox state of the cell, resulting in the accumulation of ROS . This can cause oxidative stress, leading to cell death .

Pharmacokinetics

The size, shape, surface charge, and surface modification of gold complexes are known to influence their pharmacokinetic properties .

Result of Action

The primary result of Gold(III) oxide’s action is the induction of cell death via the generation of ROS . This is particularly significant in the context of cancer cells, where the induced cell death can help in controlling the growth and spread of the cancer .

Action Environment

The action of Gold(III) oxide can be influenced by various environmental factors. For instance, it is known to be unstable and decomposes at 298 °C . It is insoluble in water but soluble in hydrochloric and nitric acid . Furthermore, its decomposition can be accelerated by reactions with excited water molecules produced by ultraviolet light .

Safety and Hazards

Zukünftige Richtungen

Gold(III) oxide holds potential for several specialized applications. In the field of nanotechnology, it serves as a precursor for the preparation of gold nanoparticles, highly sought after for their catalytic activities . Gold oxide also exhibits promise in fields such as materials science and microelectronics, where its unique properties could lead to the development of innovative technologies .

Eigenschaften

IUPAC Name |

gold(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Au.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYSHSNGZNCTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Au+3].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Au2O3 | |

| Record name | gold trioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gold_trioxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Gold(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gold(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.931 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown solid; [Merck Index] Deep brown powder; [Sigma-Aldrich MSDS] | |

| Record name | Gold trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Gold(III) oxide | |

CAS RN |

1303-58-8 | |

| Record name | Gold trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold oxide (Au2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Digold trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOLD SESQUIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW5Y686RUP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)

![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)